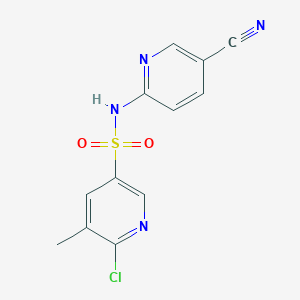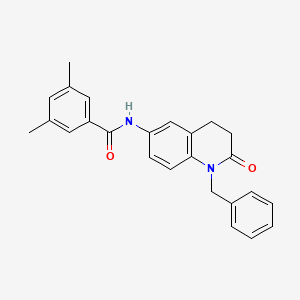![molecular formula C17H25N3O2 B2696424 ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate CAS No. 338406-18-1](/img/structure/B2696424.png)
ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate is a synthetic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.4 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It features a piperazine ring substituted with a 2,6-dimethylphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale reactions, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
科学的研究の応用
ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biological pathways and interactions involving piperazine derivatives.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The piperazine ring and the 2,6-dimethylphenyl group play crucial roles in its binding affinity and activity. The compound can modulate various biological processes by interacting with enzymes, receptors, and other proteins.
類似化合物との比較
Similar Compounds
Ethyl 3-(N,N-dimethylamino)acrylate: Another ester organic compound used as an intermediate in pharmaceutical synthesis.
Thiophene Derivatives: These compounds also exhibit a wide range of biological and pharmaceutical activities.
Uniqueness
ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
IUPAC Name |
ethyl (E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-4-22-16(21)12-15(18)19-8-10-20(11-9-19)17-13(2)6-5-7-14(17)3/h5-7,12H,4,8-11,18H2,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAWGMYOFSASPH-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)N1CCN(CC1)C2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2696341.png)
![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)


![Tert-butyl 4-{2-[4-(2-methylpropyl)phenyl]propanoyl}piperazine-1-carboxylate](/img/structure/B2696349.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2696358.png)




![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)
